11-Hydroxyicosa-5,8,12,14-tetraenoic acid

Übersicht

Beschreibung

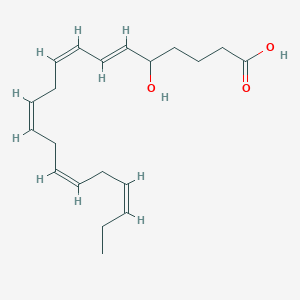

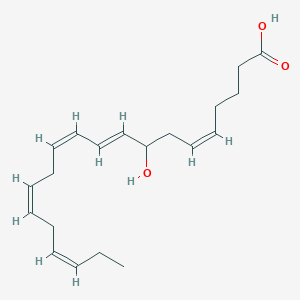

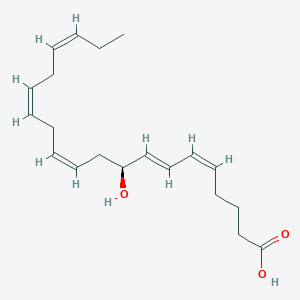

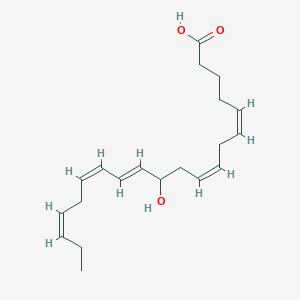

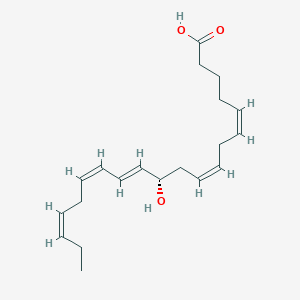

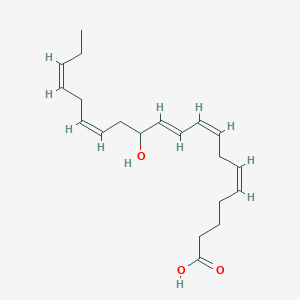

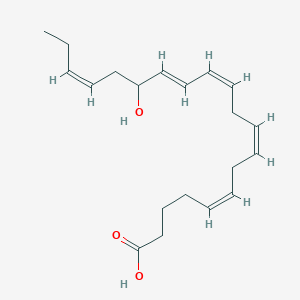

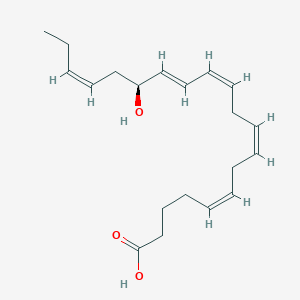

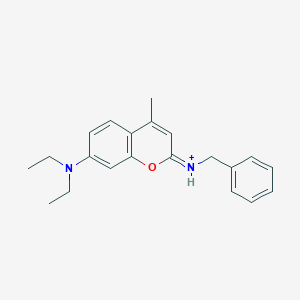

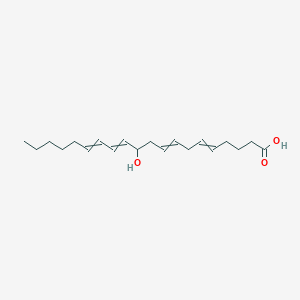

“11-Hydroxyicosa-5,8,12,14-tetraenoic acid” is a molecule that contains a total of 55 atoms; 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms . It is a potent vasoconstrictor produced in vascular smooth muscle cells .

Molecular Structure Analysis

The molecule contains a total of 54 bonds. There are 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The molecule has a density of 0.9±0.1 g/cm³. Its boiling point is 407.5±0.0 °C at 760 mmHg. The vapour pressure is 0.0±2.0 mmHg at 25°C. The enthalpy of vaporization is 72.3±6.0 kJ/mol. The flash point is 336.3±18.0 °C. The index of refraction is 1.501 .Wissenschaftliche Forschungsanwendungen

Research Applications of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid

Role in Prostaglandin Biosynthesis : Studies have investigated its role in the synthesis of prostaglandins. It was found that 11-Hydroperoxy-eicosa-5,8,12,14-tetraenoic acid does not significantly contribute to the conversion of arachidonic acid into prostaglandin, indicating its limited role in this pathway (Porter et al., 1980).

Formation of Hydroxyepoxides : Research has demonstrated the formation of hydroxy epoxides from arachidonic acid, suggesting a pathway for the biosynthesis of these compounds, which are important in cellular signaling (Pace-Asciak, 1984).

Lipoxygenase Activity in Marine Organisms : Investigations into the lipoxygenase activity in sea urchin eggs identified compounds related to 11-Hydroxyicosa-5,8,12,14-tetraenoic acid, suggesting its significance in marine biology (Hawkins & Brash, 1987).

Involvement in Cytochrome P450 Pathways : Studies have shown its oxidation by cytochrome P450 to form hydroxy and epoxy fatty acids, indicating its role in the metabolism of polyunsaturated fatty acids (Oliw et al., 1996).

Chemotactic Activity in Human Neutrophils : Research on leukotriene B and its derivatives, which are related to 11-Hydroxyicosa-5,8,12,14-tetraenoic acid, has shown their potent chemotactic activity in human neutrophils, emphasizing its importance in immunology (Goetzl & Pickett, 1981).

Metabolism in Nervous Tissue : An 8-Lipoxygenase pathway involving the conversion of arachidonic acid to related compounds has been identified in the nervous tissue of marine molluscs, suggesting a potential role in neuronal signaling (Steel et al., 1997).

Role in Platelet Function : Its effects on intracellular calcium release in human neutrophils have been studied, indicating its possible role in platelet function and inflammatory processes (Reynaud & Pace-Asciak, 1997).

Wirkmechanismus

Target of Action

11-Hydroxyicosa-5,8,12,14-tetraenoic acid belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids . These are eicosanoic acids with an attached hydroxyl group and four CC double bonds . It is suggested that it may stimulate cells primarily by binding and thereby activating a dedicated G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1) .

Mode of Action

It is suggested that it may function similarly to other hydroxyeicosatetraenoic acids, such as 5-hete . These compounds typically stimulate cells by binding to and activating the OXER1 receptor .

Biochemical Pathways

It is likely involved in the lipoxygenase branches of the eicosanoid pathways, similar to other hydroxyeicosatetraenoic acids . These pathways are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Result of Action

It is suggested that it may have similar effects to other hydroxyeicosatetraenoic acids, such as 5-hete , which are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Eigenschaften

IUPAC Name |

11-hydroxyicosa-5,8,12,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZRCCHPLVMMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868247 | |

| Record name | 11-Hydroxyicosa-5,8,12,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.